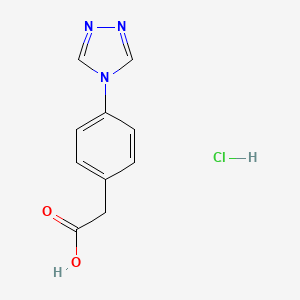

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group undergoes deprotonation in basic media to form carboxylate salts. For example:

C10H10ClN3O2+NaOH→C10H9ClN3O2−Na++H2O

This reaction is reversible under acidic conditions, regenerating the protonated form .

Key Data:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Deprotonation | NaOH (1 M), aqueous solution | Sodium carboxylate salt | |

| Reprotonation | HCl (1 M), aqueous solution | Regenerated carboxylic acid |

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters:

C10H10ClN3O2+R OHH+C10H9ClN3O2R+H2O

This reaction is critical for modifying solubility and bioavailability .

Example:

| Alcohol | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | 85 | |

| Ethanol | HCl (gas) | 60°C | 78 |

Substitution at the Triazole Ring

The triazole ring participates in nucleophilic substitutions. For instance, alkylation occurs at the N1 position under basic conditions:

C10H10ClN3O2+R XBaseC10H9ClN3O2R

Experimental Conditions:

| Substrate (R-X) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | Cs₂CO₃ | DMF | 72 | |

| Methyl iodide | NaH | THF | 65 |

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

C10H10ClN3O2LiAlH4C10H12ClN3O

Reduction Efficiency:

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 68 | |

| BH₃·THF | THF | RT | 45 |

Oxidation of the Triazole Ring

While the triazole ring itself is oxidation-resistant, substituents (e.g., methyl groups) may oxidize. For example, hydroxylation under radical conditions:

C10H10ClN3O2 OHC10H9ClN3O3

Oxidation Conditions:

| Oxidizing Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂/Fe²⁺ | - | Hydroxylated derivative | 52 |

Formation of Amides and Sulfonamides

The carboxylic acid reacts with amines or sulfonating agents to form amides or sulfonamides, respectively:

C10H10ClN3O2+R NH2DCCC10H9ClN3O2NH R

Reaction Scope:

| Amine/Sulfonating Agent | Coupling Reagent | Yield (%) | Reference |

|---|---|---|---|

| Aniline | DCC/DMAP | 80 | |

| Methanesulfonyl chloride | Pyridine | 75 |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, yielding a phenyl-triazole derivative:

C10H10ClN3O2ΔC9H7ClN3+CO2

Decarboxylation Parameters:

| Temperature (°C) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 200 | Toluene | Cu(OAc)₂ | 90 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its structural features that allow it to interact with microbial cell membranes and inhibit growth.

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. Research suggests that it may modulate neurotransmitter systems, thereby reducing seizure activity in animal models. This makes it a candidate for further development as a therapeutic agent for epilepsy.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce side effects.

Case Studies

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to evaluate their biological activities. For instance, modifications at the phenyl ring have led to compounds with improved potency against specific bacterial strains.

- Combination Therapies : Studies have explored the use of this compound in combination with other drugs to enhance therapeutic efficacy in treating complex diseases like cancer and neurodegenerative disorders.

Agricultural Applications

The triazole moiety in the compound is known for its fungicidal properties. Therefore, this compound can be investigated as a potential agricultural fungicide.

Efficacy Against Plant Pathogens

Research has demonstrated that formulations containing this compound can effectively control fungal pathogens in crops, suggesting its utility in sustainable agriculture practices.

Material Science Applications

The unique chemical structure of this compound also opens avenues for applications in material science:

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis to impart specific properties such as increased thermal stability or enhanced mechanical strength.

Wirkmechanismus

The mechanism of action of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenylacetic acid moiety can interact with biological membranes, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but lacks the acetic acid moiety.

Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Contains two triazole-phenyl units linked by a methylene bridge.

Uniqueness

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride is unique due to the presence of both the triazole ring and the phenylacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biologische Aktivität

2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid hydrochloride (commonly referred to as Triazole derivative) is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis, and significant biological effects, particularly its anti-inflammatory and antimicrobial activities.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid |

| PubChem CID | 20474283 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of 2-(4-(4H-1,2,4-triazol-4-yl)phenyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including methods utilizing nitrogen sources for triazole formation .

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain triazole derivatives can inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglia cells, a common model for evaluating neuroinflammation. The inhibition of nitrite accumulation was notably significant at concentrations ranging from 1 µM to 10 µM .

Table 1: Inhibition of NO Production in BV-2 Cells

| Compound ID | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| Compound 7 | 1 | 20 |

| Compound 8 | 5 | 45 |

| Compound 9 | 10 | 70 |

This data suggests that the biological activity of these compounds is concentration-dependent, with higher concentrations leading to greater inhibition of inflammatory markers.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been assessed. For example, studies demonstrate that these compounds can inhibit the growth of various bacterial strains, including E. coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against both wild-type and resistant strains .

Table 2: Antimicrobial Activity Against E. coli

| Compound ID | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 5 | Wild-type |

| Compound B | 10 | Resistant strain |

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the effects of triazole derivatives on bacterial acetyl-CoA carboxylase (ACC), a target for antibiotic development. The study found that specific triazole compounds exhibited potent inhibition of ACC, leading to significant antibacterial activity . The heterobivalent inhibitors demonstrated a prolonged post-antibiotic effect (PAE), indicating their potential as effective antimicrobial agents.

Eigenschaften

IUPAC Name |

2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c14-10(15)5-8-1-3-9(4-2-8)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSCIFGMUYNMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)N2C=NN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.